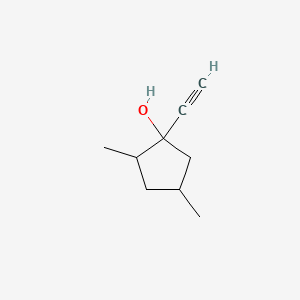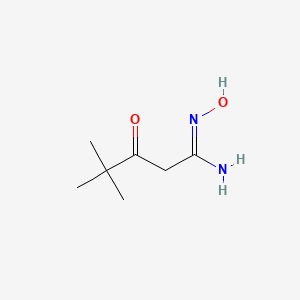
1-Ethynyl-2,4-dimethylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2,4-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes an ethynyl group and two methyl groups attached to a cyclopentanol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol typically involves the alkylation of cyclopentanone derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 2,4-dimethylcyclopentanone with ethynylmagnesium bromide under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-ethynyl-2,4-dimethylcyclopentanone.
Reduction: Formation of 1-ethyl-2,4-dimethylcyclopentan-1-ol.
Substitution: Formation of various substituted cyclopentanols depending on the nucleophile used.
科学的研究の応用
1-Ethynyl-2,4-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or inhibition of specific signaling pathways.
類似化合物との比較
- 1-Ethynyl-2,2-dimethylcyclopentan-1-ol
- 2,2-Dimethylcyclopentan-1-ol
Comparison: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol is unique due to the position of its methyl groups and the presence of the ethynyl group. This structural difference can lead to variations in reactivity, stability, and biological activity compared to similar compounds. For example, the presence of the ethynyl group may enhance its ability to participate in specific chemical reactions or interactions with biological targets.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
1-ethynyl-2,4-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-9(10)6-7(2)5-8(9)3/h1,7-8,10H,5-6H2,2-3H3 |
InChIキー |
LZYHUBGKWWCLEU-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C1)(C#C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















